molecular formula C7H8ClNS B8460856 2-Chloro-6-(methylthio)aniline CAS No. 216485-87-9

2-Chloro-6-(methylthio)aniline

Cat. No. B8460856
M. Wt: 173.66 g/mol
InChI Key: WCMJPIPJGKVMMY-UHFFFAOYSA-N
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Patent
US06010981

Procedure details

A mixture of 36.0 g (196 mmol) of 2-amino-4-chlorobenzothiazole, 108 g (2.8 mmol) of sodium hydroxide, and 480 mL of water was heated at reflux with stirring for 4.5 hours. The resulting mixture was cooled and diluted with 180 mL of water. Six drops of tetrabutylammonium hydroxide were added and then 22.5 mL (235 mmol) of dimethyl sulfate dissolved in 50 mL of toluene was added dropwise over a 20-min period with stirring. The mixture was stirred another 30 min at ambient temperature. Ether was added and the phases were separated. The aqueous phase was extracted with ether. The combined organic phase and extract were treated with dimethylamine to destroy excess dimethyl sulfate, washed with water, dried, and concentrated by evaporation under reduced pressure. The residual liquid was distilled at 1 mm (millimeter) Hg (130 Pascals) pressure and the 18 g (53 percent of theory) colorless liquid fraction boiling at 100° C. was collected and shown to be the title compound.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1.[OH-].[Na+].S(OC)(OC)(=O)=O.CCOCC>O.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Cl:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:4]([S:3][CH3:2])[C:5]=1[NH2:6] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)Cl
Name
Quantity
108 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
480 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.5 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
ADDITION
Type
ADDITION
Details
was added dropwise over a 20-min period
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred another 30 min at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic phase and extract
ADDITION
Type
ADDITION
Details
were treated with dimethylamine
CUSTOM
Type
CUSTOM
Details
to destroy excess dimethyl sulfate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual liquid was distilled at 1 mm (millimeter) Hg (130 Pascals) pressure
CUSTOM
Type
CUSTOM
Details
the 18 g (53 percent of theory) colorless liquid fraction boiling at 100° C. was collected

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
ClC1=C(N)C(=CC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.